molecular formula C5H11NO2 B13988866 N-(4-hydroxybutyl)formamide

N-(4-hydroxybutyl)formamide

Cat. No.: B13988866
M. Wt: 117.15 g/mol
InChI Key: MPLVDBXVAKMPPL-UHFFFAOYSA-N
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Description

N-(4-hydroxybutyl)formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a 4-hydroxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxybutyl)formamide can be achieved through the formylation of 4-hydroxybutylamine. One common method involves the reaction of 4-hydroxybutylamine with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the formylation of amines, including 4-hydroxybutylamine . This method offers the advantage of being environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxybutyl)formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(4-oxobutyl)formamide.

    Reduction: The formamide group can be reduced to form N-(4-hydroxybutyl)amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: N-(4-oxobutyl)formamide

    Reduction: N-(4-hydroxybutyl)amine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-(4-hydroxybutyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxybutyl)formamide involves its interaction with cellular components. In the context of bladder carcinogenesis, its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine, acts as an alkylating agent that induces mutations in genes such as p53 and RAS . These mutations lead to the development of urothelial carcinomas, mimicking the progression of human bladder cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxybutyl)formamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic chemistry. Its applications in cancer research and biodegradable polymer production further highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

N-(4-hydroxybutyl)formamide

InChI

InChI=1S/C5H11NO2/c7-4-2-1-3-6-5-8/h5,7H,1-4H2,(H,6,8)

InChI Key

MPLVDBXVAKMPPL-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CNC=O

Origin of Product

United States

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